1,4-Bis(octyloxy)butan-2-one
Description
1,4-Bis(octyloxy)butan-2-one is a ketone derivative featuring two octyloxy (-O-C₈H₁₇) substituents at the 1- and 4-positions of a butan-2-one backbone. The octyloxy chains likely enhance solubility in non-polar solvents, making it suitable for applications in materials science, such as polymer or thin-film formulations .
Properties
CAS No. |
656257-09-9 |
|---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
1,4-dioctoxybutan-2-one |
InChI |
InChI=1S/C20H40O3/c1-3-5-7-9-11-13-16-22-18-15-20(21)19-23-17-14-12-10-8-6-4-2/h3-19H2,1-2H3 |
InChI Key |
OJJLTKOZBLSXQO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCCC(=O)COCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(octyloxy)butan-2-one typically involves the reaction of butanone with octanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include:
Temperature: The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.
Solvent: The reaction is usually performed in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of 1,4-Bis(octyloxy)butan-2-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(octyloxy)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to replace the octyloxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Coordination Chemistry
1,4-Bis(octyloxy)butan-2-one serves as a ditopic ligand in coordination chemistry. It has been shown to react with metal salts such as zinc chloride and cobalt(II) to form complex coordination networks. These networks exhibit unique structural properties that are valuable for the development of new materials.
Case Study: Coordination Networks
- Synthesis : The compound reacts with ZnCl₂ to yield two-dimensional (4,4) nets characterized by a corrugated structure. This reaction highlights the compound's ability to act as a bridging ligand between metal centers, facilitating the formation of extended frameworks .
- Properties : The resulting coordination networks exhibit interesting magnetic and electronic properties, making them suitable for applications in sensors and catalysis.
Photopolymerization
Another significant application of 1,4-bis(octyloxy)butan-2-one is in photopolymerization processes. The compound has been investigated as a component in photoinitiating systems designed for solar energy applications.
Case Study: Photoinitiating Systems
- System Composition : In studies involving photoinitiating systems, 1,4-bis(octyloxy)butan-2-one has been utilized alongside other compounds to enhance the efficiency of polymerization under sunlight. For instance, when combined with camphorquinone and other additives, it enables rapid curing of resins .
- Efficiency : Research indicates that using this compound can significantly reduce the time required for complete curing compared to traditional UV systems, showcasing its potential in sustainable manufacturing processes.
Material Science Applications
The unique structural characteristics of 1,4-bis(octyloxy)butan-2-one also make it a candidate for various material science applications. Its long alkoxy chains contribute to solubility and compatibility with different polymers.
Case Study: Polymer Composites
- Compatibility : The compound's solubility in organic solvents allows it to be incorporated into polymer matrices without compromising mechanical properties. This feature is particularly useful in developing composite materials for electronics and coatings .
- Performance : Studies have demonstrated that incorporating 1,4-bis(octyloxy)butan-2-one into polymer formulations can enhance thermal stability and mechanical strength, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 1,4-Bis(octyloxy)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Role of Octyloxy Chains : In OPCBMMB, octyloxy groups enhance solubility in xylene and chloroform, critical for fabricating uniform thin films in solar cells . This suggests analogous benefits for 1,4-bis(octyloxy)butan-2-one in material applications.
- Functional Group Impact : The ketone group in 1,4-bis(octyloxy)butan-2-one offers sites for chemical modification (e.g., reduction to alcohols), unlike ether-based analogs .
- Thermodynamic Stability : 1,4-Bis(vinyloxy)butane’s exothermic hydrogenation contrasts with the stability of the ketone group, underscoring differences in reactivity .
Biological Activity
1,4-Bis(octyloxy)butan-2-one is a synthetic compound that has garnered interest in various fields of research, particularly in biochemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1,4-Bis(octyloxy)butan-2-one belongs to a class of compounds known as cationic lipids. Its structure consists of a butanone backbone with two octyloxy chains attached at the 1 and 4 positions. This unique structure contributes to its properties as a lipid carrier for biologically active agents.
Mechanisms of Biological Activity
The biological activity of 1,4-Bis(octyloxy)butan-2-one is primarily attributed to its role as a delivery vehicle for various therapeutic agents. It enhances the cellular uptake of these agents by facilitating their passage through lipid membranes, which can be challenging due to the hydrophilic nature of many drugs.
Lipid Composition and Delivery Mechanism
- Cationic Lipids : The positive charge of cationic lipids like 1,4-Bis(octyloxy)butan-2-one allows them to interact with negatively charged cell membranes, promoting endocytosis.
- Carrier Systems : These lipids can form liposomes or micelles that encapsulate drugs, enhancing their solubility and stability in biological environments .
Research Findings
Recent studies have highlighted various aspects of the biological activity of 1,4-Bis(octyloxy)butan-2-one:
- Enhanced Drug Delivery : Research indicates that this compound significantly improves the delivery efficiency of RNA-based therapeutics by overcoming cellular barriers .
- Biocompatibility : Studies have shown that formulations containing 1,4-Bis(octyloxy)butan-2-one exhibit low cytotoxicity, making them suitable for medical applications .
- Potential Applications : It has been explored for use in gene therapy and vaccine delivery systems due to its ability to encapsulate nucleic acids effectively .
Case Studies
Several case studies illustrate the practical applications of 1,4-Bis(octyloxy)butan-2-one in biomedical research:
- Gene Delivery Systems : A study demonstrated that nanoparticles composed of 1,4-Bis(octyloxy)butan-2-one successfully delivered plasmid DNA into human cells with a transfection efficiency comparable to established commercial reagents .
- Anticancer Applications : In vitro experiments showed that this compound could enhance the efficacy of chemotherapeutic agents by facilitating their entry into cancer cells while minimizing systemic toxicity .
Comparative Analysis
To better understand the biological activity of 1,4-Bis(octyloxy)butan-2-one, a comparison with other lipid-based carriers is useful:
| Property | 1,4-Bis(octyloxy)butan-2-one | Other Cationic Lipids |
|---|---|---|
| Charge | Cationic | Cationic |
| Biocompatibility | High | Variable |
| Drug Encapsulation Efficiency | High | Moderate to High |
| Cytotoxicity | Low | Moderate |
| Applications | Gene therapy, vaccines | Gene therapy |
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1,4-bis(octyloxy)butan-2-one, and how is its purity validated?
- Methodology : The compound can be synthesized via palladium-catalyzed alkylation or etherification reactions. For example, a modified procedure using 10 mol% palladium acetate (Pd(OAc)₂) under reflux conditions in anhydrous solvents (e.g., THF or DMF) is effective. Post-synthesis, purity is confirmed using ¹H NMR and ¹³C NMR to verify the integration ratio of octyloxy chain protons (δ 0.88–1.78 ppm) and ketone carbonyl signals (δ 207–210 ppm). Thin-layer chromatography (TLC) with UV visualization or iodine staining can monitor reaction progress .
Q. How can researchers experimentally determine the physicochemical properties of 1,4-bis(octyloxy)butan-2-one?
- Methodology : Key properties include:
- LogP : Measure via reversed-phase HPLC or shake-flask method, with octanol/water partitioning. A LogP ~5.18 suggests high hydrophobicity, critical for solubility studies .
- Density : Use a pycnometer or digital densitometer; reported values for analogs are ~1.098 g/cm³ .
- Refractive index : Determine via Abbe refractometer (e.g., ~1.477 for related compounds) to assess molecular polarizability .
Advanced Research Questions
Q. How does the choice of solvent influence the electronic properties of polymers incorporating 1,4-bis(octyloxy)butan-2-one derivatives?
- Methodology : Solvent polarity and boiling point affect film morphology in optoelectronic applications. For instance, xylene-cast poly(fullerene) films with octyloxy-functionalized side chains exhibit higher conductivity under dark conditions due to slower solvent evaporation, enabling ordered molecular packing. In contrast, chloroform promotes faster drying, leading to disordered structures but enhanced photoconductivity under light exposure. Characterize using atomic force microscopy (AFM) and conductivity measurements (e.g., four-probe technique) .
Q. What advanced techniques are suitable for resolving structural ambiguities in 1,4-bis(octyloxy)butan-2-one derivatives?
- Methodology :
- X-ray crystallography : Resolve bond lengths and angles (e.g., analogs show C-O bond lengths of ~1.42 Å and dihedral angles <10° between aromatic rings) .
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict NMR shifts and compare with experimental data .
- Mass spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340 for C₂₀H₃₈O₃) and fragmentation patterns .
Q. How can researchers address contradictions in reported reactivity of 1,4-bis(octyloxy)butan-2-one under acidic/basic conditions?
- Methodology :
- Perform controlled hydrolysis experiments (e.g., in HCl/NaOH solutions) and monitor via GC-MS or HPLC. For example, analogs like 1,4-bis(benzyloxy)butan-2-one show stability in neutral conditions but decompose in strong acids, forming ketone and alcohol byproducts.
- Use kinetic studies (UV-Vis or IR spectroscopy) to track degradation rates. Adjust reaction parameters (temperature, concentration) to isolate intermediates .
Notes
- Avoid commercial sources (e.g., BOC Sciences, BenchChem) per reliability guidelines.
- For toxicity data, refer to safety protocols (e.g., acute toxicity Category 4 for analogs) when handling .
- Structural analogs (e.g., 1,4-bis(benzyloxy)butan-2-one) provide proxy data for reactivity and synthesis optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
